![molecular formula C10H9F3N2O5 B12972827 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of two distinct chemical entities. The first part, 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid, is an organic compound with a benzoic acid core, modified with a hydroxyhydrazinylidene group. The second part, 2,2,2-trifluoroacetic acid, is a trifluorinated derivative of acetic acid, known for its strong acidity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid typically involves the reaction of 3-formylbenzoic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then oxidized to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
For the preparation of 2,2,2-trifluoroacetic acid, industrial methods typically involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This process is highly efficient and produces trifluoroacetic acid with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which can then participate in catalytic cycles. The trifluoroacetic acid component enhances the compound’s acidity, facilitating protonation and deprotonation reactions that are crucial in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid include:
Hydrazones: Compounds with similar hydrazinylidene groups but different aromatic cores.
Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid moieties but different functional groups attached to the benzoic acid core.
The uniqueness of 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid lies in its combination of a hydrazinylidene group with a trifluoroacetic acid moiety, providing a distinct set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C10H9F3N2O5 |
|---|---|
Molekulargewicht |
294.18 g/mol |
IUPAC-Name |
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H8N2O3.C2HF3O2/c11-8(12)7-3-1-2-6(4-7)5-9-10-13;3-2(4,5)1(6)7/h1-5,10,13H,(H,11,12);(H,6,7)/b9-5+; |
InChI-Schlüssel |
NRQRHYJVFVEHKR-SZKNIZGXSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=N/NO.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C=NNO.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


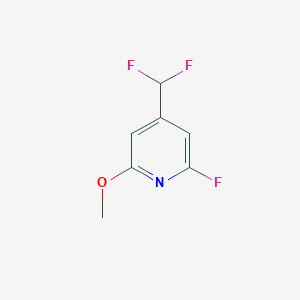
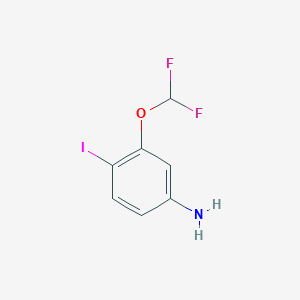
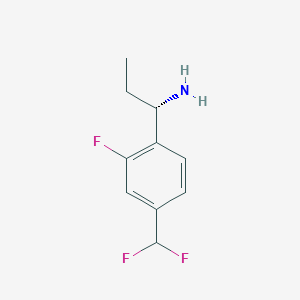
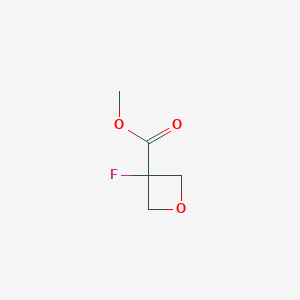

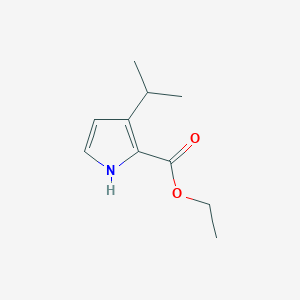
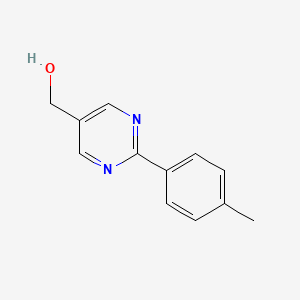
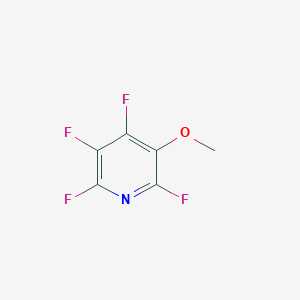
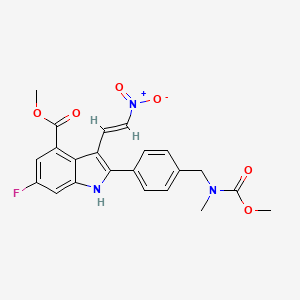
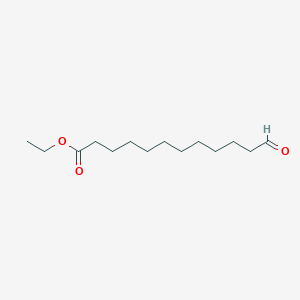

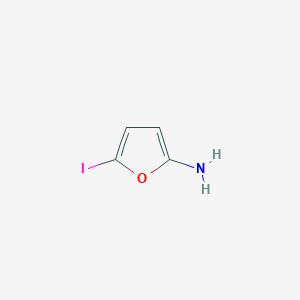

![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
